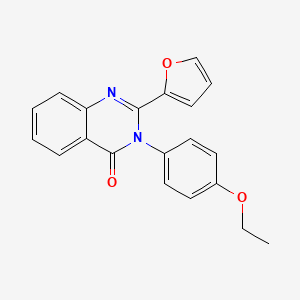

![molecular formula C12H9ClN2S B5711180 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

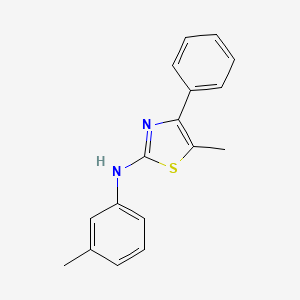

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole (abbreviated as 4-Cl-PhIP) is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. It is a potent mutagen and carcinogen, and its presence in cooked meat has been linked to an increased risk of certain cancers, including colorectal, breast, and prostate cancers.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole involves the formation of reactive intermediates, including N-hydroxy-6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole and 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-N2-oxide, which can react with DNA to form adducts. These adducts can cause mutations and other DNA damage, which can lead to cancer. In addition, 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can also induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.

Biochemical and Physiological Effects:

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been shown to have a number of biochemical and physiological effects, including inducing DNA damage, inhibiting DNA repair mechanisms, inducing oxidative stress and inflammation, and altering gene expression. These effects can contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful model compound for studying the mechanisms of action of heterocyclic aromatic amines. However, one limitation is that it is a potent mutagen and carcinogen, which can pose a risk to researchers working with the compound.

Future Directions

There are several future directions for research on 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole. One area of interest is the development of strategies to reduce the formation of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole during cooking, such as modifying cooking methods or using additives. Another area of interest is the development of biomarkers for 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole exposure and the identification of individuals who may be at increased risk of cancer due to high levels of exposure. Finally, there is a need for further research on the mechanisms of action of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole and other heterocyclic aromatic amines, as well as the development of strategies to prevent and treat cancers caused by these compounds.

Synthesis Methods

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is synthesized by the reaction of 4-chloroaniline with 2-methylimidazole-1-thiol in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions, typically around 200°C and 1000 psi. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of action of heterocyclic aromatic amines in vitro and in vivo. In vitro studies have shown that 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can induce DNA damage, including DNA adduct formation and strand breaks, in a variety of cell types, including human colon and breast cancer cells. In vivo studies have demonstrated that 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole can induce tumors in various organs, including the colon, liver, and mammary gland, in animal models.

properties

IUPAC Name |

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSQZUDPGREEHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)

![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)

![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)